molecular formula C11H7Cl2NO B8619367 2-Chloro-4-(2-chlorophenoxy)pyridine

2-Chloro-4-(2-chlorophenoxy)pyridine

Cat. No. B8619367
M. Wt: 240.08 g/mol
InChI Key: ALOOKKQDCRJBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022222B2

Procedure details

Using the method of Example 3, Step A, 2-chlorophenol (811 mg, 6.31 mmol), 60% sodium hydride in mineral oil (252 mg, 6.31 mmol), and 2-chloro-4-nitropyridine (1.00 g, 6.31 mmol) were reacted to provide 2-chloro-4-(2-chlorophenoxy)pyridine (0.98 g, 95% yield) as an oil. 1H NMR (CDCl3) δ 8.25 (d, 1H), 7.52 (d, 1H), 7.36 (t, 1H), 7.28 (t, 1H), 7.17 (d, 1H), 6.74-6.77 (m, 2H).
Quantity
811 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
252 mg
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[H-].[Na+].[Cl:11][C:12]1[CH:17]=[C:16]([N+]([O-])=O)[CH:15]=[CH:14][N:13]=1>>[Cl:11][C:12]1[CH:17]=[C:16]([O:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])[CH:15]=[CH:14][N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
811 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
252 mg
Type
reactant
Smiles
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.